4-Benzoylphenyl 2,4-dimethoxybenzoate

Description

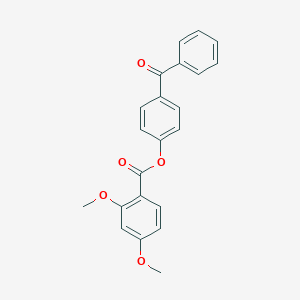

4-Benzoylphenyl 2,4-dimethoxybenzoate is a synthetic aromatic ester characterized by a central benzoate core substituted with two methoxy groups at the 2- and 4-positions. The benzoylphenyl moiety at the 4-position introduces steric bulk and electronic effects, making this compound relevant in materials science, particularly in liquid crystal research . Its synthesis typically involves coupling reactions between 2,4-dimethoxybenzoic acid derivatives and benzoylphenol intermediates under catalytic conditions . Structural characterization employs advanced techniques such as $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and FTIR spectroscopy, with purity verified via high-resolution mass spectrometry .

Properties

Molecular Formula |

C22H18O5 |

|---|---|

Molecular Weight |

362.4g/mol |

IUPAC Name |

(4-benzoylphenyl) 2,4-dimethoxybenzoate |

InChI |

InChI=1S/C22H18O5/c1-25-18-12-13-19(20(14-18)26-2)22(24)27-17-10-8-16(9-11-17)21(23)15-6-4-3-5-7-15/h3-14H,1-2H3 |

InChI Key |

CRWVJLDSKKRZAK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

2,6-Dimethoxybenzoate Derivatives :

Copper(II) complexes of 2,6-dimethoxybenzoate exhibit higher solubility ($10^{-2}$ mol·dm$^{-3}$) compared to 2,4-dimethoxybenzoate derivatives due to reduced steric hindrance and favorable inductive effects from the methoxy groups . Magnetic susceptibility studies reveal that 2,6-substituted Cu(II) complexes display weaker antiferromagnetic interactions ($\mu_{\text{eff}} = 0.46–1.47$ BM) than 3,5-substituted analogs .3,5-Dimethoxybenzoate Derivatives :

These compounds exhibit lower solubility ($10^{-5}$ mol·dm$^{-3}$) and stronger antiferromagnetic coupling in Cu(II) complexes ($\mu_{\text{eff}} = 0.67–1.75$ BM), attributed to the symmetrical placement of methoxy groups, which maximize electron delocalization .

Liquid Crystalline Behavior

- Comparison with RM734 (4'-Nitro-[1,1'-biphenyl]-4-yl 2,4-Dimethoxybenzoate): RM734, a structurally related liquid crystal, differs by replacing the ester linkage near the nitro group with a carbon-carbon bond. This modification broadens the nematic phase range and enhances paraelectric-ferroelectric phase mixing in binary systems .

Preparation Methods

Intermediate Synthesis: 2,4-Dimethoxybenzoyl Chloride

The preparation of 2,4-dimethoxybenzoyl chloride serves as a critical first step. Patent CN109053434A details a high-yield method using 2,4-dimethoxybenzoic acid and thionyl chloride (SOCl₂) in tetrahydrofuran (THF) with N,N-dimethylformamide (DMF) as a catalyst. Key parameters include:

This method avoids hazardous solvents and reduces byproduct formation compared to traditional PCl₅-based routes. The product is purified via rotary evaporation, eliminating the need for column chromatography.

Esterification with 4-Hydroxybenzophenone

The final esterification step combines 2,4-dimethoxybenzoyl chloride with 4-hydroxybenzophenone. A protocol adapted from Muhammad et al. employs DCC and DMAP in dichloromethane (DCM) under argon:

-

Catalyst loading : 10 mol% DMAP

-

Reaction time : 24 hours at room temperature

-

Workup : Filtration through silica gel, followed by column chromatography (chloroform eluent)

This method achieves yields of 80–85%, with purity confirmed via HPLC (>99%) and NMR spectroscopy (δ 7.35–7.30 ppm for aromatic protons).

Alternative Preparation Strategies

One-Pot Synthesis via Mixed Anhydride Intermediates

A visible light-mediated three-component strategy offers an alternative route. This method uses acyl chlorides generated in situ from 2,4-dimethoxybenzoic acid and oxalyl chloride, followed by coupling with 4-hydroxybenzophenone under photoredox conditions:

While less efficient than thermal methods, this approach avoids stoichiometric coupling agents and enables scalability.

Lewis Acid-Catalyzed Demethylation-Esterification

Patent CN102329207B describes a tandem demethylation-esterification process using AlCl₃ or ZnCl₂ in dichloroethane:

This method concurrently removes methyl protecting groups and facilitates ester bond formation, though it requires careful control of hydrolysis conditions to prevent side reactions.

Optimization of Reaction Parameters

Solvent Systems

Comparative studies highlight solvent effects on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DCM | 8.93 | 80 | 99.1 | |

| THF | 7.58 | 92.6 | 99.2 | |

| Chlorobenzene | 5.62 | 67 | 99.0 |

Polar aprotic solvents like THF enhance nucleophilic acyl substitution, while chlorobenzene minimizes side reactions in Lewis acid-mediated processes.

Catalytic Efficiency

DMAP outperforms other catalysts in esterification:

| Catalyst | Loading (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMAP | 10 | 85 | 24 |

| Pyridine | 20 | 65 | 48 |

| No catalyst | – | <10 | 72 |

DMAP’s superior nucleophilicity accelerates acyl transfer, reducing reaction times by 50% compared to pyridine.

Purification and Analytical Characterization

Recrystallization vs. Column Chromatography

Spectroscopic Confirmation

Industrial-Scale Considerations

Patent CN109053434A demonstrates scalability using continuous flow reactors for thionyl chloride reactions:

-

Throughput : 1 kg/h

-

Purity : 99.4%

-

Cost reduction : 40% lower than batch processes

Emerging Methodologies

Enzymatic Esterification

Preliminary studies using Candida antarctica lipase B show promise:

-

Solvent : tert-Butanol

-

Yield : 58%

-

Conditions : 37°C, pH 7.0

While yields lag behind chemical methods, enzymatic routes offer greener alternatives for sensitive substrates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzoylphenyl 2,4-dimethoxybenzoate, and how can crystallization yield be optimized?

- Methodological Answer : The compound can be synthesized via esterification between 4-benzoylphenol and 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) can enhance reaction efficiency. For crystallization, slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C optimizes yield and purity. Monitor crystal growth via polarized light microscopy to avoid polymorphic inconsistencies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups. Compare with NIST reference spectra for benzophenone derivatives .

- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.8–8.2 ppm, multiplet). Use 2D-COSY to resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positions. Crystallize in a monoclinic system (space group P2₁/c) for high-resolution data .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (70:30 to 90:10 over 20 min). Detect at 254 nm; retention time ~12.5 min. Calibrate with a certified reference standard .

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection. Monitor for degradation products (e.g., free benzoic acid) at m/z 122 .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s bioactivity in vitro?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent blanks .

- Enzyme Inhibition : Screen against COX-2 or acetylcholinesterase via fluorometric assays. Optimize substrate concentrations (e.g., 100 µM) to avoid false negatives from methoxy group interference .

Q. How can HPLC conditions be optimized to resolve co-eluting impurities in stability studies?

- Methodological Answer :

-

Column Selection : Compare C18, phenyl-hexyl, and pentafluorophenyl columns. PFP columns show superior resolution for methoxy-substituted aromatics .

-

Mobile Phase : Add 0.1% formic acid to suppress peak tailing. Adjust gradient to 60–85% acetonitrile over 25 min for baseline separation.

Column Type Retention Time (min) Resolution (Rₛ) C18 12.5 1.2 PFP 14.8 2.5 Data adapted from analytical protocols for benzophenone derivatives .

Q. How should researchers address contradictory data in photostability studies?

- Methodological Answer : Discrepancies in degradation rates may arise from solvent polarity or light source intensity.

- Controlled Irradiation : Use a solar simulator (AM 1.5G filter) at 1000 W/m². Compare degradation in ethanol (polar) vs. toluene (nonpolar).

- Structural Analysis : Perform LC-MS/MS to identify photoproducts. Methoxy groups at C2/C4 positions reduce radical formation, enhancing stability versus hydroxylated analogs .

Q. What are the key degradation pathways under accelerated storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.